5-Hydroxymethyldeoxycytidine monophosphate

Description

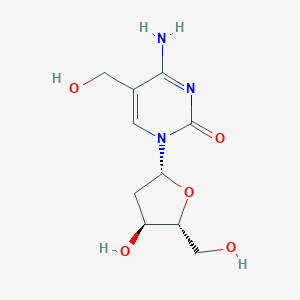

Structure

2D Structure

Propriétés

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c11-9-5(3-14)2-13(10(17)12-9)8-1-6(16)7(4-15)18-8/h2,6-8,14-16H,1,3-4H2,(H2,11,12,17)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUOMFLFUUHUPE-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50993019 | |

| Record name | 1-(2-Deoxypentofuranosyl)-5-(hydroxymethyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7226-77-9 | |

| Record name | 5-Hydroxymethyldeoxycytidine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007226779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-5-(hydroxymethyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

5-Hydroxymethyldeoxycytidine monophosphate (5hmdC) is a key oxidative intermediate in the demethylation pathway of 5-methyl-2’-deoxycytidine (5mdC) mediated by ten-eleven translocation (TET) proteins. It plays pivotal roles in many crucial physiological processes, such as embryonic development, neurodevelopment, cellular differentiation, and initiation/progression of cancer.

Mode of Action

The compound interacts with its targets, primarily the TET proteins, to mediate the demethylation of 5mdC. This interaction results in the conversion of 5mdC to 5hmdC, which is an important step in the process of DNA demethylation.

Biochemical Pathways

The primary biochemical pathway affected by 5hmdC is the demethylation pathway of 5mdC. This pathway is crucial for various physiological processes, including embryonic development, neurodevelopment, cellular differentiation, and cancer progression. The compound’s action on this pathway can substantially contribute to the regulation of these processes.

Pharmacokinetics

It is known that the compound is a key intermediate in the demethylation pathway of 5mdc, suggesting that it is likely to be metabolized in the body. The impact of these ADME properties on the bioavailability of the compound is currently unknown.

Analyse Biochimique

Biochemical Properties

Cytidine, 2’-deoxy-5-(hydroxymethyl)- interacts with various enzymes, proteins, and biomolecules. It is produced through an enzymatic pathway carried out by the Ten-Eleven Translocation (TET1, TET2, TET3) enzymes, iron, and 2-oxoglutarate-dependent dioxygenase. The presence of a hydroxymethyl group can regulate gene expression.

Cellular Effects

Cytidine, 2’-deoxy-5-(hydroxymethyl)- influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It is capable of producing interstrand cross-links in double-stranded DNA. The levels of Cytidine, 2’-deoxy-5-(hydroxymethyl)- vary substantially in different tissues and cells.

Molecular Mechanism

The molecular mechanism of Cytidine, 2’-deoxy-5-(hydroxymethyl)- involves its interactions with biomolecules and changes in gene expression. In the DNA demethylation process, methylcytosine is converted to cytosine, generating Cytidine, 2’-deoxy-5-(hydroxymethyl)- as an intermediate.

Temporal Effects in Laboratory Settings

It is known that its levels can vary substantially in different tissues and cells.

Activité Biologique

5-Hydroxymethyldeoxycytidine monophosphate (5hmdCMP) is a modified nucleoside that plays significant roles in various biological processes, particularly in epigenetic regulation and cellular differentiation. This article delves into the biological activity of 5hmdCMP, discussing its synthesis, enzymatic interactions, and implications in health and disease.

Overview of this compound

5hmdCMP is a derivative of 2'-deoxycytidine, characterized by the addition of a hydroxymethyl group at the 5-position of the pyrimidine ring. This modification is crucial for its biological functions, particularly in DNA methylation dynamics and gene expression regulation.

Synthesis of this compound

The synthesis of 5hmdCMP involves several key steps:

- Starting Material : The synthesis typically begins with 2'-deoxycytidine.

- Hydroxymethylation : The introduction of the hydroxymethyl group can be achieved through various chemical methods or enzymatic pathways involving ten-eleven translocation (TET) proteins, which mediate the oxidative demethylation of 5-methylcytosine to 5hmdC.

- Phosphorylation : The final step involves phosphorylation to convert 5hmdC into its monophosphate form using kinases such as deoxycytidine kinase (dCK) or deoxynucleoside kinase (dNK) .

Epigenetic Regulation

5hmdCMP is integral to epigenetic modifications, particularly in the context of DNA methylation. It serves as an intermediate in the demethylation pathway, influencing gene expression by altering chromatin structure and accessibility. The presence of 5hmdC in DNA has been associated with active transcriptional states and developmental processes .

Role in Cellular Processes

Research indicates that 5hmdCMP is involved in several critical physiological processes:

- Embryonic Development : Elevated levels of 5hmdC have been correlated with active gene expression during embryogenesis, suggesting its role in developmental gene regulation .

- Neurodevelopment : Studies have shown that 5hmdC contributes to neuronal differentiation and maturation, impacting cognitive functions .

- Cancer Progression : Aberrant levels of 5hmdC are observed in various cancers, indicating its potential role as a biomarker for tumorigenesis and a target for therapeutic intervention .

Enzymatic Activity and Interaction

The phosphorylation of 5hmdC to form 5hmdCMP is catalyzed by specific kinases. The efficiency of these enzymes varies:

- Deoxycytidine Kinase (dCK) : Exhibits high specificity for pyrimidine nucleosides, effectively phosphorylating 2'-deoxycytidine to yield high conversion rates .

- Deoxynucleoside Kinase (dNK) : Also shows significant activity towards modified nucleosides like 5hmdC, facilitating its incorporation into nucleotide pools .

Table: Enzymatic Activity Comparison

| Enzyme | Substrate | Conversion Efficiency (%) |

|---|---|---|

| dCK | 2'-deoxycytidine | Up to 95 |

| dCK | 5-hydroxymethyl-2'-deoxycytidine | High (exact % varies) |

| dNK | Various pyrimidines | Up to 98 |

Case Studies

- Cancer Research : A study on L5178Y murine leukemia cells demonstrated that analogs of hydroxymethylated nucleotides exhibited enhanced growth inhibition compared to traditional chemotherapeutics, suggesting their potential as novel anticancer agents .

- Neurodevelopmental Disorders : Research focusing on neuronal stem cells indicated that manipulation of 5hmdC levels could influence differentiation pathways, providing insights into therapeutic strategies for neurodevelopmental disorders .

- Epigenetic Modifications : Investigations into the role of TET enzymes have revealed that alterations in hydroxymethylation patterns are linked to various diseases, including diabetes and neurodegeneration, highlighting the importance of maintaining proper levels of 5hmdCMP for cellular health .

Applications De Recherche Scientifique

Role in Epigenetics

5-hmC is recognized as an important epigenetic marker that plays a crucial role in gene expression regulation. It is formed from 5-methylcytosine (5-mC) through the action of ten-eleven translocation (TET) enzymes, which are responsible for DNA demethylation processes. The presence of 5-hmC in DNA is associated with active transcription and is believed to influence cellular differentiation, embryonic development, and neurodevelopment .

Synthesis and Detection

The synthesis of 5-hmC-containing oligodeoxynucleotides (ODNs) is essential for studying its biological functions. Recent advancements have improved synthetic methods for producing 5-hmC phosphoramidites and triphosphates, which serve as building blocks in DNA synthesis . Additionally, 5-hmC probes can be employed for sequencing applications and to pull down binding proteins from cellular lysates, facilitating the study of 5-hmC's interactions within the genome .

Cancer Treatment

The potential of 5-hmC as a therapeutic target has gained attention in cancer research. It has been shown that nucleoside analogs like decitabine (5-aza-dC), which incorporates into DNA and alters methylation patterns, can induce cytotoxic effects in cancer cells. The deamination of decitabine leads to the formation of 5-hydroxymethyl-deoxycytidine monophosphate (hmdCMP), which further contributes to its cytotoxicity by disrupting nucleotide metabolism .

Case Study: Decitabine Resistance

A recent study highlighted that the enzyme dCMP deaminase (DCTD) mediates the cytotoxic effects of decitabine through the generation of 5-aza-dUMP. Loss of DCTD was associated with resistance to decitabine treatment, indicating that understanding the metabolism of these compounds could lead to better therapeutic strategies against hematological malignancies .

Sequencing and Probing Techniques

The use of 5-hmC in sequencing technologies has become increasingly popular due to its ability to serve as a marker for active regulatory regions within the genome. Techniques such as hydroxymethylated DNA immunoprecipitation (hMeDIP) allow researchers to enrich for 5-hmC-containing regions, providing insights into gene regulation mechanisms .

Summary of Applications

| Application Area | Description |

|---|---|

| Epigenetics | Key role in gene regulation; marker for active transcription; involved in cellular differentiation. |

| Cancer Therapy | Potential target for nucleoside analogs like decitabine; influences cytotoxicity and resistance mechanisms. |

| Research Tools | Utilized in sequencing technologies; aids in studying gene expression and regulatory mechanisms. |

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of 5hmdCMP with Related Nucleotides

Enzymatic and Metabolic Interactions

- Phosphorylation Efficiency : In comparative studies, 5hmdC triphosphate (5hmdCTP) is phosphorylated at 1% the rate of cytarabine (araC) triphosphate but exhibits 10–20-fold greater inhibition of DNA synthesis, highlighting its potent biological activity .

- Cancer Relevance: 5hmdC levels are significantly reduced in gastric tumors compared to non-tumor tissues, correlating with TET enzyme downregulation . In contrast, 5mC levels show only moderate decreases, emphasizing 5hmdC's role as a dynamic epigenetic marker .

Méthodes De Préparation

Mechanism and Substrate Specificity

The most well-characterized enzymatic route involves dCMP hydroxymethyltransferase , an enzyme encoded by bacteriophage T4. This enzyme catalyzes the transfer of a hydroxymethyl group from methylene-tetrahydrofolate (methylene-THF) to the 5-position of deoxycytidine monophosphate (dCMP). The reaction proceeds via a covalent intermediate formed between a conserved active-site cysteine (Cys146 in E. coli thymidylate synthase homologues) and the pyrimidine ring, facilitating nucleophilic attack on methylene-THF. Unlike thymidylate synthase, which transfers a methyl group, this enzyme retains tetrahydrofolate (THF) as a cofactor without reduction.

Key Reaction Parameters

| Parameter | Value/Description |

|---|---|

| Substrate | dCMP |

| Cofactor | Methylene-THF |

| Temperature | 37°C (optimal) |

| pH | 7.5–8.0 |

| Enzyme Source | Bacteriophage T4 (gene 42 product) |

Yield and Optimization

Phage-derived dCMP hydroxymethyltransferase achieves near-quantitative conversion of dCMP to 5hmdCMP under optimized conditions. However, the requirement for purified enzyme and methylene-THF limits large-scale applications. Recent efforts have focused on heterologous expression of the enzyme in E. coli to improve accessibility.

Comparative Analysis of Synthesis Methods

Efficiency and Purity

| Metric | Enzymatic Method | Chemical Method |

|---|---|---|

| Yield | >95% | 60–75% |

| Specificity | 5-position only | Mixture of 4- and 5-adducts |

| Scalability | Moderate (requires enzyme) | High (simple reagents) |

| Purification Complexity | Low (single product) | High (chromatography needed) |

Recent Advancements

-

Enzymatic Engineering : Mutagenesis of dCMP hydroxymethyltransferase has improved thermostability, enabling reactions at 45°C.

-

Chemical Selectivity : Using microfluidic reactors with precise pH control reduces dihydroxymethylation byproducts to <10%.

Solid-Phase Synthesis Using Protective Group Strategies

Phosphoramidite Approach

Although primarily used for oligonucleotide synthesis, protective group strategies from photocaged nucleoside studies inform monophosphate preparation. For example:

-

5-Hydroxymethyldeoxycytidine is synthesized via silylation (TBDMS), hydroxymethylation, and dimethoxytrityl (DMTr) protection.

-

Phosphorylation with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite yields the monophosphate derivative.

Critical Steps

-

Amino Protection : Dibutylformamidine groups prevent side reactions during phosphorylation.

-

Deprotection : Sequential treatment with ammonium hydroxide and HF removes cyanoethyl and silyl groups.

Analytical Validation of Synthetic Products

Mass Spectrometry (MS)

Isotope dilution LC-MS/MS methods quantify 5hmdCMP with a detection limit of 0.1 fmol/μg DNA . Derivatization with 4-(2-(trimethylammonio)ethoxy)benzenaminium halide enhances ionization efficiency.

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of reaction mixtures confirm adduct formation through characteristic shifts:

Industrial and Research Applications

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 5hmdCMP in biological samples, and how do they address sensitivity challenges?

- Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting 5hmdCMP due to its ability to distinguish it from structurally similar cytosine derivatives (e.g., 5-methylcytosine, 5-formylcytosine). To enhance sensitivity, isotope-labeled internal standards (e.g., ¹³C/¹⁵N-labeled 5hmdCMP) can normalize extraction efficiency and ionization variability . Tandem MS/MS further improves specificity by targeting unique fragmentation patterns.

Q. How does 5hmdCMP structurally differ from canonical deoxycytidine monophosphate (dCMP), and what techniques validate these differences?

- 5hmdCMP contains a hydroxymethyl group (-CH₂OH) at the 5-position of cytosine, unlike dCMP’s unmodified base. Nuclear magnetic resonance (NMR) spectroscopy can resolve this structural distinction via chemical shift differences in the pyrimidine ring. Additionally, antibody-based assays (e.g., immunoprecipitation with anti-5hmC antibodies) provide selective detection in genomic DNA .

Q. What role does 5hmdCMP play in DNA repair and replication processes?

- 5hmdCMP is implicated in base excision repair (BER) pathways, where thymine-DNA glycosylase (TDG) recognizes and excises oxidized derivatives like 5-formylcytosine. However, 5hmdCMP itself is relatively stable, suggesting it may act as an epigenetic marker rather than a repair intermediate. Functional studies using TDG knockout cell lines or in vitro reconstitution assays with purified enzymes can clarify its role .

Advanced Research Questions

Q. How can researchers model the relationship between 5hmdCMP depletion and ten-eleven translocation (TET) enzyme dysregulation in cancer epigenetics?

- Gastric cancer studies show 5hmdCMP loss correlates with TET family downregulation . To investigate causality, use CRISPR/Cas9-mediated TET1/2/3 knockouts in organoids or patient-derived xenografts (PDXs). Pair this with oxidative bisulfite sequencing (oxBS-seq) to map 5hmC dynamics and RNA-seq to identify downstream gene targets. Control for confounding factors like IDH1/2 mutations, which alter α-ketoglutarate levels (a TET cofactor) .

Q. What experimental designs address substrate specificity of kinases phosphorylating 5hmdCMP in nucleotide metabolism?

- Compare kinetic parameters (e.g., Km, Vmax) of uridine/cytidine monophosphate kinase (UMP/CMPK) for 5hmdCMP vs. dCMP using purified enzymes. Radiolabeled [γ-³²P]ATP or fluorescent ATP analogues enable real-time monitoring of phosphate transfer. Structural insights can be gained via X-ray crystallography of enzyme-substrate complexes .

Q. How do tissue heterogeneity and sampling bias affect reproducibility in 5hmdCMP studies, and what statistical approaches mitigate these issues?

- Single-cell sequencing or laser-capture microdissection reduces variability from mixed cell populations. For bulk tissue, stratify analyses by histopathological subtypes (e.g., tumor vs. adjacent normal). Bayesian hierarchical models account for batch effects, while bootstrap resampling evaluates confidence intervals in low-abundance 5hmdCMP datasets .

Q. What epigenetic crosstalk exists between 5hmdCMP and other DNA modifications (e.g., 5mC, 5fC) in gene regulation?

- Combinatorial ChIP-seq (chromatin immunoprecipitation) using antibodies against 5hmC, 5mC, and histone modifications (e.g., H3K27ac) identifies co-occurring marks. For functional validation, dCas9-TET1 fusion proteins can site-specifically deposit 5hmC, followed by RNA-seq to assess transcriptional changes .

Methodological Resources

- Isotope-Labeled Standards : Use ¹³C/¹⁵N-labeled 5hmdCMP (e.g., 2′-Deoxycytidine-¹³C₉,¹⁵N₃ 5′-monophosphate) for LC-MS quantification .

- Enzyme Assays : Recombinant UMP/CMPK (EC 2.7.4.4) for kinetic studies .

- Epigenetic Tools : Anti-5hmC antibodies (e.g., Active Motif #39769) for immunoprecipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.